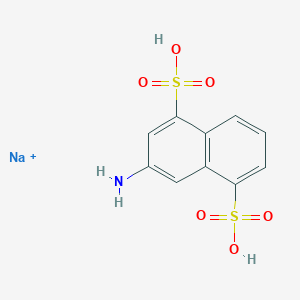

Sodium 3-aminonaphthalene-1,5-disulphonate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 9836. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

disodium;3-aminonaphthalene-1,5-disulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO6S2.2Na/c11-6-4-8-7(10(5-6)19(15,16)17)2-1-3-9(8)18(12,13)14;;/h1-5H,11H2,(H,12,13,14)(H,15,16,17);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZUODNWWWUQRIR-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=C2S(=O)(=O)[O-])N)C(=C1)S(=O)(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NNa2O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10966446 | |

| Record name | Disodium 3-aminonaphthalene-1,5-disulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10966446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14170-43-5, 52085-24-2, 4681-22-5 | |

| Record name | Disodium 3-amino-1,5-naphthalenedisulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014170435 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,5-Naphthalenedisulfonic acid, 3-amino-, sodium salt (1:?) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052085242 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,5-Naphthalenedisulfonic acid, 3-amino-, sodium salt (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Disodium 3-aminonaphthalene-1,5-disulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10966446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium hydrogen 3-aminonaphthalene-1,5-disulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.848 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-aminonaphthalene-1,5-disulphonic acid, sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.393 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Sodium 3-aminonaphthalene-1,5-disulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.543 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DISODIUM 3-AMINO-1,5-NAPHTHALENEDISULFONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2U5SV2A4DH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of 3-Amino-1,5-naphthalenedisulfonic Acid: A Technical Guide

Introduction

3-Amino-1,5-naphthalenedisulfonic acid, with the CAS Registry Number 131-27-1, is a crucial intermediate in the synthesis of a wide array of dyestuffs and pharmaceuticals.[1] While its IUPAC name is 3-aminonaphthalene-1,5-disulfonic acid, it is also widely recognized by the common name 2-naphthylamine-4,8-disulfonic acid.[2][3][4] This technical guide provides a comprehensive overview of its synthesis pathway, detailing the experimental protocols for each step and presenting quantitative data for key process parameters. The synthesis is a multi-step process commencing with naphthalene and proceeding through sulfonation, nitration, and reduction stages.

Synthesis Pathway Overview

The synthesis of 3-amino-1,5-naphthalenedisulfonic acid from naphthalene can be delineated into three primary stages:

-

Sulfonation: Naphthalene is first disulfonated to produce naphthalene-1,5-disulfonic acid.

-

Nitration: The resulting disulfonic acid is then nitrated to yield 2-nitronaphthalene-4,8-disulfonic acid.

-

Reduction: Finally, the nitro group of 2-nitronaphthalene-4,8-disulfonic acid is reduced to an amino group to form the desired product.

Two primary methods for the final reduction step will be discussed: the traditional Béchamp reduction and the more modern catalytic hydrogenation.

Experimental Protocols

Stage 1: Sulfonation of Naphthalene

The initial step involves the disulfonation of naphthalene to form naphthalene-1,5-disulfonic acid. This reaction is typically carried out using oleum (fuming sulfuric acid).

Protocol:

-

To a sulfonation reactor, add 180g of fuming sulfuric acid (oleum).

-

Slowly introduce 75g of refined naphthalene while maintaining the temperature at 30°C.

-

Continue the sulfonation reaction at this temperature for 3-4 hours.

-

Subsequently, slowly add an additional 500g of fuming sulfuric acid.

-

Maintain the reaction at 30°C for another 3 hours.[5]

-

Following the reaction, the mixture is added to water, and the product can be precipitated either as the free acid by cooling or as its disodium salt by adding alkaline sodium sulfate.[6]

| Parameter | Value | Reference |

| Naphthalene | 75 g | [5] |

| Initial Oleum | 180 g | [5] |

| Additional Oleum | 500 g | [5] |

| Temperature | 30 °C | [5] |

| Reaction Time | 6-7 hours | [5] |

| Yield | ~53% | [6] |

Stage 2: Nitration of Naphthalene-1,5-disulfonic acid

The second stage is the nitration of the synthesized naphthalene-1,5-disulfonic acid to produce 2-nitronaphthalene-4,8-disulfonic acid. An anhydrous nitration method is employed to ensure the selective formation of the desired isomer.

Protocol:

-

In a suitable reactor, disperse 360 kg of 80% naphthalene-1,5-disulfonic acid in 400 kg of monohydrated sulfuric acid.

-

Add 800 kg of oleum with a 60% SO₃ content, ensuring the temperature does not exceed 40°C.

-

The nitration is then carried out by reacting the mixture with an anhydrous mixture of sulfuric and nitric acids.[7]

-

After the reaction is complete, the mixture is discharged into water and treated with magnesia to precipitate the magnesium salt of 2-nitronaphthalene-4,8-disulfonic acid.[7]

-

The precipitated salt is then filtered at a low temperature and washed with water.[7]

| Parameter | Value | Reference |

| Naphthalene-1,5-disulfonic acid (80%) | 360 kg | [7] |

| Monohydrated Sulfuric Acid | 400 kg | [7] |

| Oleum (60% SO₃) | 800 kg | [7] |

| Temperature | < 40 °C | [7] |

| Yield | Practically Quantitative | [7] |

Stage 3: Reduction of 2-Nitronaphthalene-4,8-disulfonic acid

The final step is the reduction of the nitro group to an amine. Two effective methods for this transformation are detailed below.

This is the traditional method for the reduction of aromatic nitro compounds.

Protocol:

-

The reduction is carried out using iron powder in a weakly acidic to weakly alkaline medium (pH 4-10, preferably 5.5-8.5).[8]

-

The reaction is typically performed in an aqueous medium.[9]

-

The temperature is maintained between 70°C and 130°C, with a preferred range of 90°C to 110°C.[8]

-

Upon completion, the iron sludge is removed by filtration, and the product is isolated from the filtrate.[1]

This method offers higher yields and a cleaner reaction profile compared to the Béchamp reduction.

Protocol:

-

Charge a shaking autoclave with 200.0 parts by weight of water and 80.0 parts by weight of the ammonium salt of 2-nitronaphthalene-4,8-disulfonic acid.[10]

-

Heat the mixture to 90-95°C and adjust the pH to 6.0 with sodium acetate solution, then to 4.5 with acetic acid.[10]

-

Cool the mixture to 70-75°C and add 0.8 parts by weight of a 5% palladium on charcoal (Pd/C) catalyst (as a 50% paste).[10]

-

Hydrogenate the mixture at 70-75°C under a pressure of 140 psi.

-

The reaction is typically complete within 1.5 to 2 hours.[1][10]

-

After the reaction, the catalyst is removed by filtration to yield the product solution.[1]

Comparison of Reduction Methods

| Feature | Béchamp Reduction | Catalytic Hydrogenation | Reference |

| Reducing Agent | Iron (Fe) and Acid | Hydrogen (H₂) gas and Catalyst (Pd/C or Pt/C) | [5] |

| Yield | ~88% | ~95% | [6][10] |

| Reaction Time | ~12 hours | 1-2 hours | [1][10] |

| Byproducts | Iron sludge | Primarily water | [5] |

| Workup | Tedious filtration and disposal of iron sludge | Simple filtration of catalyst | [1] |

| Safety Concerns | Corrosive acids | Flammable H₂ gas, pyrophoric catalysts | [5] |

| Cost | Inexpensive reagents | Precious metal catalysts can be costly | [5] |

| Environmental Impact | Generates significant metal waste | "Greener" due to minimal waste | [5] |

Conclusion

The synthesis of 3-amino-1,5-naphthalenedisulfonic acid is a well-established industrial process. While the overall three-step pathway is consistent, variations in the reduction method offer a trade-off between cost, efficiency, and environmental impact. The catalytic hydrogenation route, although requiring a more significant initial investment in catalysts, provides a higher yield, shorter reaction times, and a more environmentally benign process compared to the traditional Béchamp reduction. The choice of method will ultimately depend on the specific requirements and constraints of the manufacturing environment.

References

- 1. EP0034398A2 - Production of 2-naphthylamine-4,8-disulphonic acid - Google Patents [patents.google.com]

- 2. benchchem.com [benchchem.com]

- 3. 3-Amino-1,5-naphthalenedisulfonic acid | C10H9NO6S2 | CID 8563 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Aminonaphthalene-1,5-disulfonic acid [dyestuffintermediates.com]

- 5. benchchem.com [benchchem.com]

- 6. EP0034398B1 - Production of 2-naphthylamine-4,8-disulphonic acid - Google Patents [patents.google.com]

- 7. forum.valuepickr.com [forum.valuepickr.com]

- 8. chembk.com [chembk.com]

- 9. US4299779A - Catalytic reduction of 2-nitronaphthalene-4,8-disulfonic acid ammonium salt - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to Sodium 3-aminonaphthalene-1,5-disulphonate (CAS No. 131-27-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Sodium 3-aminonaphthalene-1,5-disulphonate, a key intermediate in the chemical industry. This document consolidates its chemical and physical properties, safety data, synthesis, and primary applications, with a focus on experimental protocols and data presentation for a scientific audience.

Chemical Identity and Properties

This compound is an organic compound that serves as a crucial building block in the synthesis of various azo dyes. It belongs to the class of naphthalenesulfonic acids.

Nomenclature and CAS Number Clarification:

It is important to distinguish between the free acid and its salts, as they are often referred to interchangeably in literature, leading to confusion with CAS numbers.

-

3-Aminonaphthalene-1,5-disulfonic acid (Free Acid): CAS No. 131-27-1.[1][2][3]

-

Monothis compound: CAS No. 4681-22-5.

-

Dithis compound: CAS No. 14170-43-5.

This guide primarily focuses on the compound associated with CAS No. 131-27-1 and its corresponding sodium salts.

Physicochemical Properties

A summary of the key physicochemical properties is presented in the table below. Data is for the free acid unless otherwise specified.

| Property | Value | Source |

| Molecular Formula | C₁₀H₉NO₆S₂ | [1][2] |

| Molecular Weight | 303.31 g/mol | [1][2] |

| Appearance | White to brown crystalline powder.[4][5] | [4][5] |

| Solubility | Slightly soluble in water.[4] | [4] |

| Density | 1.8 ± 0.1 g/cm³ (estimate) | [5] |

| Refractive Index | 1.733 (estimate) | [5] |

| pKa | -1.16 ± 0.40 (Predicted) | |

| XLogP3 | -1.57 | [5] |

Spectral Data

| Spectroscopy | Expected Peaks/Signals |

| ¹H NMR | Aromatic protons would appear as multiplets in the downfield region (typically 7-9 ppm). The protons of the amino group would be a broad singlet, and its chemical shift would be solvent-dependent. |

| ¹³C NMR | Aromatic carbons would resonate in the range of 110-150 ppm. Carbons attached to the sulfonate and amino groups would show characteristic shifts. |

| FT-IR (cm⁻¹) | N-H stretching of the primary amine (around 3300-3500 cm⁻¹), S=O stretching of the sulfonic acid groups (around 1030-1080 cm⁻¹ and 1170-1230 cm⁻¹), and characteristic aromatic C-H and C=C stretching vibrations. |

Synthesis and Manufacturing Process

The industrial synthesis of 3-aminonaphthalene-1,5-disulfonic acid (often referred to as C-Acid) is a multi-step process starting from naphthalene. The general workflow involves sulfonation, nitration, and subsequent reduction.[6]

Caption: General synthesis workflow for 3-aminonaphthalene-1,5-disulfonic acid.

Experimental Protocol: Synthesis of 3-Aminonaphthalene-1,5-disulfonic Acid

The following protocol is a general representation based on established chemical principles for this synthesis.

Step 1: Sulfonation of Naphthalene

-

Naphthalene is treated with an excess of oleum (fuming sulfuric acid) at a controlled temperature (typically 20-50°C) to yield naphthalene-1,5-disulfonic acid.[6]

Step 2: Nitration

-

The resulting naphthalene-1,5-disulfonic acid is nitrated using a mixture of nitric acid and sulfuric acid (mixed acid).

-

The reaction temperature is carefully controlled to selectively introduce a nitro group at the 3-position, yielding 3-nitronaphthalene-1,5-disulfonic acid.[6]

Step 3: Reduction of the Nitro Group

-

The 3-nitronaphthalene-1,5-disulfonic acid is reduced to the corresponding amino compound. This is commonly achieved using iron filings in a slightly acidic medium.[4]

-

The reaction mixture is heated, and the progress is monitored until the reduction is complete.

-

The iron sludge is filtered off, and the resulting solution contains 3-aminonaphthalene-1,5-disulfonic acid.

Step 4: Isolation of the Sodium Salt

-

The filtrate from the reduction step is treated with a sodium salt, such as sodium carbonate or sodium hydroxide, to precipitate the sodium salt of 3-aminonaphthalene-1,5-disulfonic acid.

-

The precipitate is then filtered, washed, and dried to yield the final product.

Applications in Research and Development

The primary application of this compound is as an intermediate in the synthesis of azo dyes. Its bifunctional nature (amino and sulfonic acid groups) makes it a versatile precursor.

Caption: Reaction pathway for the synthesis of azo dyes.

Experimental Protocol: Synthesis of an Azo Dye

The following is a generalized protocol for the synthesis of an azo dye using this compound.

Step 1: Diazotization

-

Dissolve a molar equivalent of this compound in water and hydrochloric acid.

-

Cool the solution to 0-5°C in an ice bath.

-

Slowly add a solution of sodium nitrite (NaNO₂) while maintaining the low temperature.

-

Stir the mixture for a period to ensure complete formation of the diazonium salt. The completion of the reaction can be checked using starch-iodide paper (a blue-black color indicates excess nitrous acid).

Step 2: Azo Coupling

-

In a separate vessel, dissolve the coupling component (e.g., a phenol or another aromatic amine) in an alkaline solution (e.g., sodium hydroxide or sodium carbonate).

-

Cool the solution of the coupling component to 0-5°C.

-

Slowly add the previously prepared cold diazonium salt solution to the solution of the coupling component with vigorous stirring.

-

Maintain the temperature below 5°C and the alkaline pH during the addition.

-

The formation of the azo dye is indicated by a color change.

-

Continue stirring for some time to ensure the completion of the coupling reaction.

-

The resulting azo dye can be isolated by filtration, followed by washing and drying.

Potential Applications in Drug Development

While primarily used in the dye industry, the naphthalene scaffold is a recognized pharmacophore present in numerous approved drugs.[7][8][9][10][11] Naphthalene derivatives have been explored for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[7][10][11] The amino and sulfonic acid groups on this compound provide reactive handles for the synthesis of more complex molecules, making it a potential starting material for the generation of compound libraries for drug discovery screening. However, to date, there are no specific, well-documented applications of this particular compound as a key intermediate in any marketed drug.

Analytical Methods

The purity and identity of this compound and its derivatives are typically assessed using chromatographic techniques.

Experimental Protocol: High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of a sample of 3-aminonaphthalene-1,5-disulfonic acid.

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: A reverse-phase C18 column is commonly used for the separation of aromatic compounds.

-

Mobile Phase: A gradient elution is typically employed.

-

Solvent A: Water with an acidic modifier (e.g., 0.1% phosphoric acid or formic acid for MS compatibility).

-

Solvent B: Acetonitrile or methanol.

-

-

Gradient Program: A typical gradient would start with a high percentage of Solvent A, gradually increasing the percentage of Solvent B to elute the compound and any impurities.

-

Flow Rate: Approximately 1.0 mL/min.

-

Detection: UV detection at a wavelength where the compound exhibits maximum absorbance (e.g., 254 nm or 280 nm).

-

Sample Preparation: Dissolve a known amount of the sample in the mobile phase or a suitable solvent and filter through a 0.45 µm syringe filter before injection.

Logical Workflow for HPLC Analysis:

Caption: General workflow for the HPLC analysis of 3-aminonaphthalene-1,5-disulfonic acid.

More advanced techniques such as Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) can be employed for higher resolution and more sensitive detection, particularly for trace-level impurities or in complex matrices.[12][13][14]

Safety and Toxicology

A summary of the available safety and toxicology data is presented below.

| Parameter | Value | Source |

| GHS Hazard Statements | H319: Causes serious eye irritation. | [5] |

| Oral LD₅₀ (Rat) | 11400 mg/kg | [5] |

| Toxicity Notes | Inhalation, swallowing, or skin absorption can cause poisoning. It may cause irritation to the respiratory tract, mucous membranes, and throat.[4] | [4] |

While the compound itself is reported to be non-mutagenic in Ames tests, it contains a 2-naphthylamine substructure, which is a known human carcinogen. Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound (CAS No. 131-27-1 and its corresponding salt CAS numbers) is a well-established chemical intermediate with a primary and significant role in the synthesis of azo dyes. Its synthesis from naphthalene is a multi-step industrial process. While its direct application in drug development is not prominent, its reactive functional groups and the pharmacological relevance of the naphthalene scaffold suggest its potential as a starting material for medicinal chemistry exploration. The provided experimental protocols for its synthesis, use in dye manufacturing, and analytical characterization offer a valuable resource for researchers and scientists in the field. As with any chemical, proper safety precautions should be observed during its handling and use.

References

- 1. 3-Aminonaphthalene-1,5-disulfonic acid [dyestuffintermediates.com]

- 2. 3-Amino-1,5-naphthalenedisulfonic acid | C10H9NO6S2 | CID 8563 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. chembk.com [chembk.com]

- 5. echemi.com [echemi.com]

- 6. EP0013395B1 - Process for the preparation of 3-nitronaphthalene-1,5-disulfonic acid - Google Patents [patents.google.com]

- 7. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective [ouci.dntb.gov.ua]

- 9. researchgate.net [researchgate.net]

- 10. ijpsjournal.com [ijpsjournal.com]

- 11. Bot Verification [rasayanjournal.co.in]

- 12. Determination of Unsulfonated Aromatic Amines in FD&C Yellow No. 5 and FD&C Yellow No. 6 by Liquid Chromatography-Triple Quadrupole Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. coresta.org [coresta.org]

- 14. waters.com [waters.com]

Molecular weight and formula of monosodium 3-amino-1,5-naphthalenedisulfonate.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of monosodium 3-amino-1,5-naphthalenedisulfonate, including its molecular weight and chemical formula. It also outlines general experimental approaches for its synthesis and analysis.

Core Data

The fundamental properties of monosodium 3-amino-1,5-naphthalenedisulfonate are summarized in the table below.

| Property | Value | Source(s) |

| Chemical Formula | C₁₀H₈NNaO₆S₂ | [1] |

| Molecular Weight | 325.3 g/mol | [2] |

| CAS Number | 4681-22-5 | [1] |

| IUPAC Name | Sodium 3-amino-5-sulfonaphthalene-1-sulfonate | [1] |

| Synonyms | 1,5-Naphthalenedisulfonic acid, 3-amino-, monosodium salt; 3-Amino-1,5-naphthalenedisulfonic acid monosodium salt | [1] |

| Appearance | White crystal (for the parent acid) | [3] |

Chemical Structure

The chemical structure of monosodium 3-amino-1,5-naphthalenedisulfonate is depicted below.

Caption: Chemical structure of monosodium 3-amino-1,5-naphthalenedisulfonate.

Experimental Protocols

Synthesis of 3-Amino-1,5-naphthalenedisulfonic Acid (Parent Compound)

The synthesis of the parent acid, 3-amino-1,5-naphthalenedisulfonic acid, generally follows a multi-step process:

-

Sulfonation of Naphthalene: Naphthalene is first treated with fuming sulfuric acid. This step introduces sulfonic acid groups onto the naphthalene ring.

-

Nitration: The resulting naphthalenedisulfonic acid is then nitrated using a mixture of nitric and sulfuric acids. This introduces a nitro group onto the ring.

-

Isomer Separation: The nitration step produces a mixture of isomers. The desired 2-nitro-4,8-naphthalenedisulfonic acid is separated, often through the formation of a magnesium salt.

-

Reduction: The separated nitro compound is then reduced to the corresponding amino group. This is typically achieved using iron powder in an acidic medium (e.g., hydrochloric acid).[3]

Preparation of Monosodium 3-amino-1,5-naphthalenedisulfonate

The monosodium salt is typically prepared by neutralizing the free 3-amino-1,5-naphthalenedisulfonic acid with one equivalent of a sodium base, such as sodium hydroxide or sodium carbonate. The general procedure involves:

-

Dissolving the free acid in a suitable solvent, usually water.

-

Slowly adding a stoichiometric amount of the sodium base while monitoring the pH.

-

The monosodium salt can then be isolated by precipitation, possibly through the addition of a less polar solvent or by concentration of the solution, followed by filtration and drying.

Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

A general reverse-phase HPLC method can be employed for the analysis of 3-amino-1,5-naphthalenedisulfonic acid and its salts.[4]

-

Principle: The compound is separated on a non-polar stationary phase with a more polar mobile phase.

-

Stationary Phase: A C18 column is a common choice for this type of analysis.

-

Mobile Phase: A typical mobile phase consists of a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., a phosphate or formate buffer to control pH).[4] The gradient of the mobile phase can be adjusted to achieve optimal separation.

-

Detection: UV detection is suitable for this compound due to the presence of the naphthalene chromophore.

For quantitative analysis, a calibration curve would be constructed using standards of known concentration. The peak area of the analyte in the sample is then compared to the calibration curve to determine its concentration.

Logical Workflow for Synthesis and Analysis

The following diagram illustrates the general workflow for the synthesis and analysis of monosodium 3-amino-1,5-naphthalenedisulfonate.

Caption: General workflow for synthesis and analysis.

References

Spectroscopic Profile of 3-aminonaphthalene-1,5-disulphonic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for 3-aminonaphthalene-1,5-disulphonic acid, a key intermediate in the synthesis of various dyes and a compound of interest in materials science. This document outlines the available spectroscopic data, details generalized experimental protocols for obtaining such data, and presents a relevant experimental workflow visualization.

Spectroscopic Data Summary

Quantitative spectroscopic data for 3-aminonaphthalene-1,5-disulphonic acid is available across several analytical techniques. While direct access to raw spectral data is often held within specialized databases, the following tables summarize the available information and provide references to these sources.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

| Parameter | ¹H NMR | ¹³C NMR | Data Source |

| Chemical Shifts (δ) ppm | Data not publicly available in peak list format. | Data available in SpectraBase.[1] | SpectraBase |

| Solvent | Not specified | Not specified | - |

| Reference | Not specified | Not specified | - |

Table 2: Infrared (IR) Spectroscopy Data

| Parameter | Value | Data Source |

| Major Absorption Bands (cm⁻¹) | Data available in SpectraBase. | SpectraBase |

| Sample Preparation | Not specified | - |

Table 3: Mass Spectrometry (MS) Data

| Technique | Key Findings | Data Source |

| GC-MS | Spectrum available in SpectraBase.[1] | SpectraBase |

| LC-MS | Spectrum available in SpectraBase.[1] | SpectraBase |

| Molecular Weight | 303.31 g/mol [2][3][4] | PubChem, ChemBK |

Table 4: Ultraviolet-Visible (UV-Vis) Spectroscopy Data

| Parameter | Value | Data Source |

| Absorption Maxima (λmax) | Data not publicly available. | - |

| Solvent | Not specified | - |

Experimental Protocols

The following are detailed, generalized methodologies for the spectroscopic analysis of aromatic sulfonic acids like 3-aminonaphthalene-1,5-disulphonic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Dissolve 5-10 mg of 3-aminonaphthalene-1,5-disulphonic acid in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) to a final volume of 0.5-0.7 mL in an NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS) or a suitable reference for aqueous solutions, for chemical shift calibration.

-

-

¹H NMR Spectroscopy:

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

Parameters:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: 0-15 ppm.

-

Number of Scans: 16-64.

-

Relaxation Delay: 1-2 seconds.

-

Temperature: 298 K.

-

-

-

¹³C NMR Spectroscopy:

-

Instrument: A 100 MHz or higher frequency NMR spectrometer.

-

Parameters:

-

Pulse Program: Proton-decoupled single-pulse experiment.

-

Spectral Width: 0-200 ppm.

-

Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C).

-

Relaxation Delay: 2-5 seconds.

-

Temperature: 298 K.

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum and perform baseline correction.

-

Reference the chemical shifts to the internal standard.

-

Integrate the signals in the ¹H NMR spectrum to determine proton ratios.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of 3-aminonaphthalene-1,5-disulphonic acid with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

-

-

Spectrum Acquisition:

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Procedure:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Spectral Range: 4000-400 cm⁻¹.

-

Mass Spectrometry

-

Sample Preparation:

-

For Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile, or water).

-

For Gas Chromatography-Mass Spectrometry (GC-MS), derivatization may be necessary to increase the volatility of the sulfonic acid.

-

-

Data Acquisition (LC-MS with ESI):

-

Liquid Chromatography (LC):

-

Column: A C18 reverse-phase column is typically used.

-

Mobile Phase: A gradient of water and acetonitrile, often with a small amount of formic acid or ammonium acetate to improve ionization.

-

-

Mass Spectrometry (MS):

-

Ionization Mode: Negative ion mode is often preferred for sulfonic acids.

-

Mass Analyzer: Time-of-Flight (TOF) or Quadrupole.

-

Data Collection: Acquire full scan mass spectra to identify the molecular ion and fragmentation patterns (MS/MS) to aid in structural elucidation.

-

-

Visualizations

Synthesis of an Azo Dye from 3-aminonaphthalene-1,5-disulphonic acid

The primary application of 3-aminonaphthalene-1,5-disulphonic acid is as a precursor for azo dyes. The following diagram illustrates the general workflow for the synthesis of an azo dye using this compound. The process involves two main stages: diazotization of the primary amine and subsequent coupling with a suitable aromatic compound.

This workflow diagram illustrates the two-stage process for synthesizing an azo dye starting from 3-aminonaphthalene-1,5-disulphonic acid. The first stage is the diazotization of the amino group to form a reactive diazonium salt intermediate. This is followed by the azo coupling stage, where the diazonium salt reacts with an electron-rich aromatic compound (the coupling partner) to form the final azo dye product.[5][6] The specific coupling partner and reaction conditions will determine the final color and properties of the dye.

References

- 1. 3-Amino-1,5-naphthalenedisulfonic acid | C10H9NO6S2 | CID 8563 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy Sodium 3-aminonaphthalene-1,5-disulphonate (EVT-304719) | 14170-43-5 [evitachem.com]

- 3. 3-Aminonaphthalene-1,5-disulfonic acid [dyestuffintermediates.com]

- 4. chembk.com [chembk.com]

- 5. asianpubs.org [asianpubs.org]

- 6. researchgate.net [researchgate.net]

Commercial Suppliers and Technical Guide for High-Purity Sodium 3-aminonaphthalene-1,5-disulphonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of high-purity Sodium 3-aminonaphthalene-1,5-disulphonate, also known as C Acid or Disodium 3-amino-1,5-naphthalenedisulfonate. The document details its commercial availability, key technical specifications, and primary applications in research and development, with a focus on its role as a vital chemical intermediate.

Commercial Availability and High-Purity Suppliers

High-purity this compound is available from several reputable chemical suppliers that cater to the research and pharmaceutical industries. These suppliers typically offer the compound with purities of 95% or greater, with many providing grades exceeding 98% as determined by High-Performance Liquid Chromatography (HPLC).

Key commercial suppliers for high-purity this compound include:

-

Tokyo Chemical Industry (TCI) : A well-established supplier offering a grade with a purity of >98.0% (HPLC).[1][2]

-

ChemScene : Provides the compound with a purity of ≥95%.[3]

-

Aladdin Scientific : Lists a product with a minimum purity of 98%.[4]

-

CymitQuimica : Offers a grade with a purity of >98.0% (HPLC).[1]

-

Molbase : A platform that lists various suppliers from China and other regions, with purities ranging from 98% to 99.99%.[5]

Technical Data and Specifications

Quantitative data for high-purity this compound is crucial for its application in sensitive research and development projects. While a specific Certificate of Analysis can be obtained from the supplier upon purchase, the following tables summarize the typical chemical and physical properties based on available supplier data.

Table 1: Chemical Identifiers

| Property | Value |

| Chemical Name | This compound |

| Synonyms | C Acid, Disodium 3-amino-1,5-naphthalenedisulfonate, 2-Naphthylamine-4,8-disulfonic Acid Disodium Salt[1][2][4] |

| CAS Number | 14170-43-5 (Disodium Salt)[2][3][4], 4681-22-5 (Monosodium Salt)[6] |

| Molecular Formula | C₁₀H₇NNa₂O₆S₂ (Disodium Salt)[1][4] |

| Molecular Weight | 347.27 g/mol (Disodium Salt)[1][4] |

Table 2: Representative Physical and Chemical Properties

| Property | Typical Value | Notes |

| Appearance | White to brown crystalline powder[1] | Color may vary slightly between batches and suppliers. |

| Purity | >98.0% (HPLC)[1][2] | This is a common high-purity grade suitable for most research applications. |

| Solubility | Soluble in water.[7] | The sulfonate groups confer good water solubility. |

| Storage | Room temperature, in a cool, dark place.[2] | Store in a well-sealed container to prevent moisture absorption. |

Experimental Protocols and Applications

The primary and most well-documented application of this compound is as a key intermediate in the synthesis of azo dyes.[7][8] Its aromatic amine group can be readily diazotized and then coupled with other aromatic compounds to produce a wide range of colored substances.

Experimental Protocol: Synthesis of an Azo Dye

This protocol provides a general procedure for the synthesis of an azo dye using this compound as the diazo component.

Materials:

-

This compound

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl), concentrated and dilute

-

A coupling agent (e.g., 2-naphthol, H-acid)

-

Sodium hydroxide (NaOH) or Sodium carbonate (Na₂CO₃)

-

Ice

-

Distilled water

-

Beakers, magnetic stirrer, and filtration apparatus

Procedure:

-

Diazotization:

-

Dissolve a specific molar amount of this compound in dilute hydrochloric acid in a beaker.

-

Cool the solution to 0-5 °C in an ice bath with constant stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (a slight molar excess) to the amine solution. Maintain the temperature below 5 °C.

-

Continue stirring for 15-30 minutes after the addition is complete. The formation of the diazonium salt is indicated by a positive test with starch-iodide paper (detects excess nitrous acid).

-

-

Preparation of the Coupling Component:

-

Dissolve the chosen coupling agent (e.g., 2-naphthol) in an aqueous solution of sodium hydroxide.

-

Cool this solution to 0-5 °C in an ice bath.

-

-

Azo Coupling:

-

Slowly add the cold diazonium salt solution to the cold solution of the coupling component with vigorous stirring.[9]

-

Maintain the temperature below 5 °C and the pH in the alkaline range (typically pH 8-10) by adding sodium carbonate or sodium hydroxide solution as needed.

-

A colored precipitate of the azo dye will form.

-

Continue stirring for 1-2 hours to ensure the completion of the reaction.

-

-

Isolation and Purification:

-

Collect the precipitated dye by vacuum filtration.

-

Wash the filter cake with a cold brine solution to remove inorganic salts.

-

The crude dye can be further purified by recrystallization from an appropriate solvent.

-

Potential Application: Derivatization for Fluorescent Probes

While this compound itself is not typically used as a fluorescent probe, its naphthalene disulfonate scaffold is a common feature in environmentally sensitive fluorescent dyes.[10] The primary amino group offers a reactive handle for derivatization to synthesize novel fluorescent probes. For instance, the amino group can be reacted with various electrophiles to introduce functionalities that modulate the fluorescence properties in response to specific analytes or changes in the microenvironment (e.g., polarity, pH).[11]

Conceptual Derivatization Strategy:

The amino group can be acylated with reagents like dansyl chloride or other fluorophores containing a reactive group (e.g., succinimidyl ester) to create a new fluorescent molecule with potentially useful properties for biological imaging or sensing applications.[12]

Mandatory Visualizations

Logical Workflow for Azo Dye Synthesis

Caption: A logical workflow diagram for the synthesis of an azo dye.

Conceptual Pathway for Fluorescent Probe Synthesis

References

- 1. 3-Amino-1,5-naphthalenedisulfonic Acid Disodium Salt [cymitquimica.com]

- 2. 3-Amino-1,5-naphthalenedisulfonic Acid Disodium Salt | 14170-43-5 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 3. chemscene.com [chemscene.com]

- 4. calpaclab.com [calpaclab.com]

- 5. molbase.com [molbase.com]

- 6. 4681-22-5 CAS MSDS (3-AMINO-1,5-NAPHTHALENEDISULFONIC ACID MONOSODIUM SALT) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. Buy this compound (EVT-304719) | 14170-43-5 [evitachem.com]

- 8. 3-Aminonaphthalene-1,5-disulfonic acid [dyestuffintermediates.com]

- 9. EP0048692A1 - Azo coupling process - Google Patents [patents.google.com]

- 10. Synthesis and Spectral Properties of 8-Anilinonaphthalene-1-sulfonic Acid (ANS) Derivatives Prepared by Microwave-Assisted Copper(0)-Catalyzed Ullmann Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Interest of Fluorescence Derivatization and Fluorescence Probe Assisted Post-column Detection of Phospholipids: A Short Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Protein Labeling Reagents | Thermo Fisher Scientific - JP [thermofisher.com]

Crystal Structure of 3-aminonaphthalene-1,5-disulphonic acid: A Technical Overview

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the available information regarding the crystal structure of 3-aminonaphthalene-1,5-disulphonic acid. Despite extensive searches of chemical and crystallographic databases, including the Cambridge Structural Database (CSD), and the broader scientific literature, detailed crystallographic data for this compound is not publicly available. No crystallographic information files (CIF), unit cell dimensions, space group assignments, or atomic coordinates have been reported.

This document summarizes the currently known information and outlines the general synthetic and analytical approaches that would be pertinent to its structural determination.

Compound Identification

| Property | Value |

| Chemical Name | 3-aminonaphthalene-1,5-disulphonic acid |

| Synonyms | 3-Amino-1,5-naphthalenedisulfonic acid, C-Acid |

| CAS Number | 131-27-1 |

| Molecular Formula | C₁₀H₉NO₆S₂ |

| Molecular Weight | 303.31 g/mol |

| Physical Appearance | White crystals or powder[1] |

| Solubility | Slightly soluble in water[1] |

Synthesis and Crystallization

While a specific protocol for the crystallization of 3-aminonaphthalene-1,5-disulphonic acid for single-crystal X-ray diffraction is not documented in available literature, a general synthetic pathway is described. The synthesis typically involves the sulfonation and subsequent nitration of naphthalene. The resulting nitronaphthalene disulfonic acid isomer is then separated and reduced to form the final amino-substituted compound.

A potential experimental workflow for obtaining crystals suitable for X-ray diffraction is outlined below.

Experimental Protocol: General Synthesis

A common industrial synthesis route involves the following key steps:

-

Sulfonation: Naphthalene is treated with oleum (fuming sulfuric acid) to introduce sulfonic acid groups onto the aromatic ring.

-

Nitration: The resulting naphthalene disulfonic acid is then nitrated using a mixture of nitric acid and sulfuric acid.

-

Isomer Separation: The desired 3-nitro-1,5-naphthalenedisulfonic acid isomer is separated from other isomers, often through fractional crystallization of its salts (e.g., magnesium salt).

-

Reduction: The nitro group is reduced to an amino group, typically using a reducing agent such as iron powder in an acidic medium, to yield 3-aminonaphthalene-1,5-disulphonic acid.

Experimental Protocol: Crystallization

To obtain single crystals suitable for X-ray diffraction, the purified compound would need to be subjected to various crystallization techniques. A general approach would involve:

-

Solvent Selection: A screening of various solvents and solvent mixtures to identify a system in which the compound has moderate solubility.

-

Slow Evaporation: A saturated solution of the compound is allowed to evaporate slowly at a constant temperature.

-

Vapor Diffusion: A solution of the compound is placed in a sealed container with a second, more volatile solvent in which the compound is less soluble. Slow diffusion of the second solvent's vapor into the first solution reduces the solubility of the compound, promoting crystal growth.

-

Cooling Crystallization: A saturated solution at an elevated temperature is slowly cooled to induce crystallization.

Structural Analysis by X-ray Diffraction

Should suitable crystals be obtained, single-crystal X-ray diffraction would be the definitive method for determining the crystal structure. This technique provides precise information on bond lengths, bond angles, and the three-dimensional arrangement of molecules in the crystal lattice.

The logical relationship for structural determination is as follows:

Conclusion

While 3-aminonaphthalene-1,5-disulphonic acid is a well-known compound, particularly as a dye intermediate, its crystal structure has not been publicly reported. The information provided in this guide summarizes its known properties and outlines the standard methodologies that would be employed for its synthesis, crystallization, and subsequent structural analysis by X-ray diffraction. Further research is required to determine and publish the crystal structure of this compound.

References

A Comprehensive Technical Guide to Sodium 3-aminonaphthalene-1,5-disulphonate and its Variants

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of Sodium 3-aminonaphthalene-1,5-disulphonate, a key intermediate in the synthesis of various chemical compounds, particularly azo dyes. This document covers its nomenclature, chemical properties, synthesis, and applications, with a focus on providing practical information for laboratory and research settings.

Synonyms and Alternative Names

This compound and its related forms are known by a variety of names in scientific literature and chemical supplier catalogs. Accurate identification is crucial for sourcing and regulatory compliance. The compound exists in its free acid form, as well as monosodium and disodium salts.

| Compound Form | Synonyms and Alternative Names | CAS Number |

| 3-Aminonaphthalene-1,5-disulfonic Acid | 2-Amino-4,8-naphthalenedisulfonic acid; 3-Aminonaphthalene-1,5-disulphonic acid; C acid; Acid IV; Kyselina C [Czech]; 4,8-Disulfo-2-naphthalamine; 7-Amino-1,5-naphthalenedisulfonic acid; beta-Naphthylaminedisulfonic acid; 2-Naphthylamine-4,8-disulfonic acid[1][2][3] | 131-27-1[1][2] |

| Monothis compound | Sodium 3-amino-5-sulfonaphthalene-1-sulfonate; 1,5-Naphthalenedisulfonic acid, 3-amino-, monosodium salt; Sodium hydrogen 3-aminonaphthalene-1,5-disulphonate[4] | 4681-22-5[4] |

| Dithis compound | Disodium 3-amino-1,5-naphthalenedisulfonate; 2-Naphthylamine-4,8-disulfonic Acid Disodium Salt; C acid disodium salt[5][6] | 14170-43-5[5][7] |

Physicochemical Properties

The physicochemical properties of 3-aminonaphthalene-1,5-disulfonic acid and its sodium salts are summarized below. These properties are essential for designing experimental procedures, ensuring safe handling, and predicting behavior in various solvent systems.

| Property | 3-Aminonaphthalene-1,5-disulfonic Acid | Dithis compound |

| Molecular Formula | C₁₀H₉NO₆S₂[1][2] | C₁₀H₇NNa₂O₆S₂[5] |

| Molecular Weight | 303.31 g/mol [1][2] | 347.27 g/mol [5] |

| Appearance | White crystalline powder[3][8] | Crystalline solid[5] |

| Solubility | Slightly soluble in water[3][8] | Highly soluble in water[5] |

| Stability | Stable under normal conditions, may decompose at extreme pH or temperature[5] | Stable under normal conditions, may decompose at extreme pH or temperature[5] |

Experimental Protocols

Synthesis of 3-Aminonaphthalene-1,5-disulfonic Acid

The synthesis of 3-aminonaphthalene-1,5-disulfonic acid is a multi-step process starting from naphthalene. The general procedure involves sulfonation, nitration, and subsequent reduction of the nitro group to an amine. The final product can then be converted to its sodium salt by neutralization.

General Synthetic Pathway:

Figure 1: General synthetic pathway for this compound.

Detailed Protocol:

While a precise, publicly available, step-by-step protocol for the laboratory synthesis is not extensively documented, the industrial synthesis follows these key transformations[5][8]:

-

Sulfonation of Naphthalene: Naphthalene is treated with concentrated sulfuric acid or oleum to yield naphthalene-1,5-disulfonic acid. Reaction conditions such as temperature and reactant ratios are critical to control the isomeric purity of the product.

-

Nitration: The resulting naphthalene-1,5-disulfonic acid is then nitrated using a mixture of nitric acid and sulfuric acid to introduce a nitro group at the 3-position, yielding 3-nitronaphthalene-1,5-disulfonic acid.

-

Reduction: The nitro group of 3-nitronaphthalene-1,5-disulfonic acid is reduced to an amino group. A common method for this reduction is the use of iron powder in an acidic medium (e.g., hydrochloric acid)[8].

-

Isolation and Neutralization: The resulting 3-aminonaphthalene-1,5-disulfonic acid can be isolated. To obtain the sodium salt, the acidic product is neutralized with a sodium base, such as sodium hydroxide or sodium carbonate[5].

Synthesis of Azo Dyes using 3-Aminonaphthalene-1,5-disulfonic Acid

3-Aminonaphthalene-1,5-disulfonic acid is a valuable precursor for the synthesis of a wide range of azo dyes. The general process involves two key steps: diazotization of the amino group followed by coupling with a suitable coupling component.

General Reaction Scheme:

Figure 2: General workflow for the synthesis of azo dyes from 3-Aminonaphthalene-1,5-disulfonic Acid.

Illustrative Experimental Protocol (Diazotization and Coupling):

This protocol is a generalized procedure for the synthesis of an azo dye. The specific coupling component and reaction conditions will determine the final dye's structure and color.

-

Diazotization:

-

Dissolve a molar equivalent of 3-aminonaphthalene-1,5-disulfonic acid (or its sodium salt) in dilute hydrochloric acid.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a chilled aqueous solution of sodium nitrite (NaNO₂) dropwise while maintaining the temperature below 5 °C. Stir vigorously during the addition.

-

The completion of the diazotization can be monitored by testing for the presence of excess nitrous acid using starch-iodide paper.

-

-

Azo Coupling:

-

Prepare a solution of the desired coupling component (e.g., a phenol, naphthol, or aromatic amine) in an appropriate solvent. For phenolic coupling components, an alkaline solution (e.g., dissolved in aqueous sodium hydroxide) is typically used. For amino coupling components, a neutral to slightly acidic solution may be required.

-

Cool the solution of the coupling component to 0-5 °C.

-

Slowly add the freshly prepared, cold diazonium salt solution to the cold solution of the coupling component with constant stirring.

-

The pH of the reaction mixture is crucial and should be controlled throughout the addition to optimize the coupling reaction. For coupling with phenols, the reaction is typically carried out under alkaline conditions, while for amines, it is often performed in acidic to neutral conditions.

-

The formation of the azo dye is usually indicated by the appearance of a brightly colored precipitate.

-

After the addition is complete, continue stirring the reaction mixture at a low temperature for a period to ensure the reaction goes to completion.

-

The resulting azo dye can be isolated by filtration, washed with water, and dried. Further purification may be achieved by recrystallization from a suitable solvent.

-

This compound is an intermediate for numerous dyes including C.I. Reactive Yellow 3 and 4, C.I. Reactive Brown 46, and various direct and mordant dyes[2].

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC)

Suggested HPLC Method Parameters:

-

Column: A reversed-phase C18 column is a suitable starting point.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer at a controlled pH) and an organic modifier (e.g., acetonitrile or methanol) is likely to provide good separation. For MS compatibility, volatile buffers like ammonium formate or ammonium acetate should be used[9].

-

Detection: UV detection at a wavelength corresponding to the absorbance maximum of the analyte is appropriate.

-

Ion-Pairing Chromatography: For highly polar sulfonic acids, the addition of an ion-pairing reagent (e.g., tetrabutylammonium salts) to the mobile phase can improve retention and peak shape on a reversed-phase column.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR: NMR spectroscopy is a powerful tool for the structural elucidation of 3-aminonaphthalene-1,5-disulfonic acid.

-

Solvent: Due to the ionic nature and solubility of the sulfonic acid and its salts, deuterated water (D₂O) or dimethyl sulfoxide (DMSO-d₆) are suitable solvents[10][11].

-

Reference: Chemical shifts are typically referenced to a suitable internal or external standard[10]. For spectra recorded in DMSO-d₆, the residual solvent peak can be used as a reference (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C)[10].

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Sample Preparation: For solid samples, the KBr pellet method is a common technique. A small amount of the finely ground sample is intimately mixed with dry, spectroscopy-grade potassium bromide and pressed into a transparent pellet[12][13][14][15][16].

-

Expected Absorptions: The FTIR spectrum will show characteristic absorption bands for the amino group (N-H stretching), the sulfonic acid groups (S=O stretching), and the aromatic naphthalene ring (C=C and C-H stretching).

UV-Vis Spectroscopy:

-

Solvent: Given its water solubility, particularly as the sodium salt, aqueous solutions are suitable for UV-Vis analysis. The solvent can influence the position of the absorption maxima[17][18].

-

Analysis: The UV-Vis spectrum is useful for quantitative analysis using the Beer-Lambert law and for monitoring reactions, such as dye synthesis.

Involvement in Signaling Pathways and Biological Activity

A thorough review of scientific literature indicates that this compound is primarily used as a chemical intermediate in the dye industry[5]. There is currently no scientific evidence to suggest that this compound is involved in any known biological signaling pathways or possesses significant biological activity relevant to drug development. Safety data sheets indicate that the compound is not classified as hazardous, though standard laboratory precautions should always be observed[19]. Ecotoxicity data is not widely available, and its environmental impact should be considered.

Conclusion

This compound and its acid form are important chemical intermediates with well-defined properties and a clear synthetic route. Their primary application lies in the production of a diverse range of azo dyes. While detailed, publicly available laboratory-scale experimental protocols are sparse, the general principles of their synthesis and use in dye manufacturing are well-established. For researchers, the provided information on nomenclature, properties, and analytical approaches serves as a foundational guide for working with this compound. It is important to note the lack of known biological activity or involvement in signaling pathways, which positions this compound firmly in the realm of industrial chemistry rather than as a candidate for direct pharmaceutical or biomedical research applications.

References

- 1. 3-Amino-1,5-naphthalenedisulfonic acid | C10H9NO6S2 | CID 8563 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Aminonaphthalene-1,5-disulfonic acid [dyestuffintermediates.com]

- 3. chembk.com [chembk.com]

- 4. Monosodium 3-amino-1,5-naphthalenedisulfonate | C10H8NNaO6S2 | CID 23673646 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Buy this compound (EVT-304719) | 14170-43-5 [evitachem.com]

- 6. echemi.com [echemi.com]

- 7. 3-AMINO-1,5-NAPHTHALENEDISULFONIC ACID DISODIUM SALT - Safety Data Sheet [chemicalbook.com]

- 8. chembk.com [chembk.com]

- 9. 1,5-Naphthalenedisulfonic acid, 3-amino- | SIELC Technologies [sielc.com]

- 10. scienceopen.com [scienceopen.com]

- 11. researchgate.net [researchgate.net]

- 12. scienceijsar.com [scienceijsar.com]

- 13. pelletpressdiesets.com [pelletpressdiesets.com]

- 14. How Ftir Pellet Press Works In Sample Preparation For Spectroscopy Analysis - Kintek Solution [kindle-tech.com]

- 15. shimadzu.com [shimadzu.com]

- 16. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]

- 17. Water-Soluble Colorimetric Amino[bis(ethanesulfonate)] Azobenzene pH Indicators: A UV–Vis Absorption, DFT, and 1H–15N NMR Spectroscopy Study - PMC [pmc.ncbi.nlm.nih.gov]

- 18. um.edu.mt [um.edu.mt]

- 19. tcichemicals.com [tcichemicals.com]

A Technical Guide to the Historical Discovery and Development of Aminonaphthalenedisulfonic Acids

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the historical discovery, synthesis, and evolution of aminonaphthalenedisulfonic acids. From their foundational role in the synthetic dye industry of the 19th century to their modern applications in biomedical research, these compounds represent a significant chapter in the history of industrial and medicinal chemistry. This document provides a comprehensive overview of key discoveries, detailed experimental protocols for their synthesis, quantitative data for various isomers, and an exploration of their emerging roles in drug development.

Historical Context and Key Discoveries

The story of aminonaphthalenedisulfonic acids is intrinsically linked to the rise of the German chemical industry in the latter half of the 19th century. The burgeoning textile industry created a massive demand for synthetic dyes, and naphthalene, a readily available coal tar derivative, became a key building block for a new generation of vibrant and colorfast azo dyes. Pioneering chemists and industrial powerhouses like Badische Anilin- & Soda-Fabrik (BASF) and Cassella Farbwerke Mainkur drove the systematic investigation of naphthalene chemistry, leading to the discovery and industrial production of a vast array of sulfonated and aminated derivatives.

A pivotal figure in this era was the Swedish chemist Per Teodor Cleve (1840-1905). His extensive research on naphthalene derivatives led to the discovery of several aminonaphthalenesulfonic acids, which are now collectively known as Cleve's acids .[1][2] Another key contributor was the German chemist Georg Tobias , who is credited with the discovery of Tobias acid (2-amino-1-naphthalenesulfonic acid).[3] These discoveries, along with the development of other important isomers like Laurent's acid , Peri acid , Dahl's acid , and Brönner's acid , laid the foundation for a new era in dye chemistry.[4][5][6]

The industrial synthesis of these compounds was a major focus for companies like BASF, founded in 1865, and Cassella.[4][7] These companies developed and patented numerous processes for the large-scale production of aminonaphthalenedisulfonic acids, which were then used as crucial intermediates in the synthesis of a wide range of azo dyes.

Timeline of Key Discoveries and Developments

This timeline highlights some of the key milestones in the historical development of aminonaphthalenedisulfonic acids.

Key Aminonaphthalenedisulfonic Acids: Properties and Synthesis

This section provides a detailed overview of some of the most significant aminonaphthalenedisulfonic acid isomers, including their physical and chemical properties, and established synthetic protocols.

Quantitative Data of Key Isomers

The following tables summarize key quantitative data for several important aminonaphthalenedisulfonic acid isomers.

Table 1: Physical Properties of Key Aminonaphthalenedisulfonic Acids

| Common Name | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| Naphthionic acid | 4-Aminonaphthalene-1-sulfonic acid | 84-86-6 | C₁₀H₉NO₃S | 223.25 | ≥300 |

| Tobias acid | 2-Aminonaphthalene-1-sulfonic acid | 81-16-3 | C₁₀H₉NO₃S | 223.25 | 180[8] |

| Laurent's acid | 5-Aminonaphthalene-1-sulfonic acid | 84-89-9 | C₁₀H₉NO₃S | 223.25 | >300 |

| Peri acid | 8-Aminonaphthalene-1-sulfonic acid | 82-75-7 | C₁₀H₉NO₃S | 223.25 | >350[3] |

| 1,6-Cleve's acid | 5-Aminonaphthalene-2-sulfonic acid | 119-79-9 | C₁₀H₉NO₃S | 223.25 | >300[9] |

| Brönner's acid | 6-Aminonaphthalene-2-sulfonic acid | 93-00-5 | C₁₀H₉NO₃S | 223.25 | >300 |

Table 2: Solubility of Key Aminonaphthalenedisulfonic Acids

| Common Name | Water Solubility | Solubility in Other Solvents |

| Naphthionic acid | Very slightly soluble | Soluble in aqueous base[10] |

| Tobias acid | Sparingly soluble, sodium salt is readily soluble[11] | Slightly soluble in DMSO and methanol (heated)[8] |

| Laurent's acid | Soluble in hot water[12] | |

| Peri acid | Slightly soluble in water, soluble in glacial acetic acid[3] | |

| 1,6-Cleve's acid | ||

| Brönner's acid |

Experimental Protocols for Key Syntheses

The following sections provide detailed methodologies for the synthesis of several key aminonaphthalenedisulfonic acids.

Naphthionic acid is typically prepared by the sulfonation of 1-aminonaphthalene.[2]

Experimental Protocol:

-

Reaction Setup: In a suitable reaction vessel, add 1-aminonaphthalene.

-

Sulfonation: Slowly add concentrated sulfuric acid to the 1-aminonaphthalene with stirring. The reaction is exothermic and the temperature should be controlled.

-

Heating: Heat the reaction mixture to a temperature of 100-130°C for several hours. The progress of the reaction can be monitored by techniques such as thin-layer chromatography.

-

Work-up: After the reaction is complete, the mixture is cooled and poured into a large volume of cold water or onto ice.

-

Isolation: The precipitated naphthionic acid is collected by filtration, washed with cold water to remove excess sulfuric acid, and then dried.

References

- 1. 2-Amino-1-naphthalenesulfonic acid | C10H9NO3S | CID 6670 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Naphthionic acid - Wikipedia [en.wikipedia.org]

- 3. Page loading... [guidechem.com]

- 4. Peri acid synthesis - chemicalbook [chemicalbook.com]

- 5. 4-Amino-1-naphthalenesulfonic acid | C10H9NO3S | CID 6790 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. US3350441A - Process of preparing cleve's acid - Google Patents [patents.google.com]

- 8. 2-Aminonaphthalene-1-sulfonic acid CAS#: 81-16-3 [m.chemicalbook.com]

- 9. 1-Aminonaphthalene-6-sulfonic acid CAS#: 119-79-9 [m.chemicalbook.com]

- 10. Cas 84-86-6,Naphthionic acid | lookchem [lookchem.com]

- 11. 2-Aminonaphthalene-1-sulfonic acid | 81-16-3 [chemicalbook.com]

- 12. 5-Aminonaphthalene-1-sulfonic acid, tech. 85% | Fisher Scientific [fishersci.ca]

An In-Depth Technical Guide to the Core Chemical Reactions of Sodium 3-aminonaphthalene-1,5-disulphonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium 3-aminonaphthalene-1,5-disulphonate, and its corresponding free acid, 3-aminonaphthalene-1,5-disulfonic acid, are pivotal intermediates in the synthesis of a wide array of azo dyes. The strategic placement of the amino and disulphonic acid groups on the naphthalene core imparts unique chemical properties that are instrumental in the production of vibrant and stable colorants. This technical guide provides a comprehensive overview of the key chemical reactions involving this compound, with a focus on the fundamental principles, detailed experimental protocols, and quantitative data to support researchers in the fields of chemistry and drug development.

The primary reactivity of this compound is centered around the amino group, which can be readily converted into a diazonium salt. This diazonium salt is a versatile electrophile that subsequently undergoes azo coupling reactions with various electron-rich aromatic compounds to form the characteristic -N=N- azo linkage, the chromophore responsible for the color of these dyes. The sulphonic acid groups, being water-solubilizing moieties, enhance the solubility of the resulting dyes in aqueous media, a critical property for their application in textile dyeing and other industrial processes.

Core Chemical Reactions

The cornerstone of the synthetic utility of this compound lies in a two-step reaction sequence:

-

Diazotization: The primary aromatic amine group is converted into a diazonium salt using nitrous acid, typically generated in situ from sodium nitrite and a strong mineral acid.

-

Azo Coupling: The resulting diazonium salt is reacted with a coupling component, which is an electron-rich aromatic compound such as a phenol, naphthol, or an aromatic amine.

The general workflow for these reactions is depicted in the following diagram:

Methodological & Application

Application Notes: Sodium 3-aminonaphthalene-1,5-disulphonate as a Fluorescent Probe

Introduction

Sodium 3-aminonaphthalene-1,5-disulphonate is a water-soluble organic compound, recognized primarily as an intermediate in the synthesis of azo dyes and as a fluorescent brightener. Its molecular structure, featuring a naphthalene core with an amino group and two sulfonate groups, imparts inherent fluorescent properties. The sulfonate groups ensure high aqueous solubility, a desirable characteristic for biological applications. While its use as a dedicated fluorescent probe is not extensively documented in scientific literature, its structural similarity to other aminonaphthalene-based probes, such as 8-anilinonaphthalene-1-sulfonic acid (ANS), suggests its potential for development in various fluorescence-based assays.

These application notes provide a theoretical framework and generalized protocols for exploring the potential of this compound as a fluorescent probe for researchers, scientists, and drug development professionals. The methodologies are based on established principles of fluorescence spectroscopy and applications of analogous compounds.

Principle of Operation

The fluorescence of aminonaphthalene derivatives is often sensitive to the polarity of their local environment. In aqueous solutions, these molecules may exhibit low fluorescence quantum yields. However, upon binding to hydrophobic sites, such as those found in proteins or lipid membranes, they can experience a significant increase in fluorescence intensity and a blue shift in their emission maximum. This phenomenon, known as solvatochromism, is the basis for their potential application in studying protein conformation, binding events, and membrane properties. The amino group of this compound can also participate in coordination with metal ions, potentially leading to changes in its fluorescence properties and enabling its use as a metal ion sensor.

Potential Applications

-

Protein Folding and Conformational Changes: Monitoring changes in protein hydrophobicity during folding, unfolding, or ligand binding.

-

Ligand Binding Assays: Determining binding affinities of non-fluorescent ligands through competitive displacement of the probe.

-

Membrane Fluidity and Polarity Studies: Assessing the local environment of lipid bilayers.

-

Metal Ion Detection: Potential for sensing metal ions that interact with the amino and sulfonate groups, leading to fluorescence quenching or enhancement.

Physicochemical and Spectroscopic Data (Hypothetical)

Due to the limited availability of specific experimental data for this compound as a fluorescent probe, the following table presents hypothetical spectroscopic properties. These values are intended as a starting point for experimental design and will require empirical validation.

| Property | Value (in aqueous buffer, pH 7.4) | Value (in non-polar solvent, e.g., Dioxane) |

| Excitation Maximum (λex) | ~330 nm | ~320 nm |

| Emission Maximum (λem) | ~450 nm | ~420 nm |

| Quantum Yield (Φf) | ~0.05 | ~0.40 |

| Molar Extinction Coefficient (ε) | 5,000 M⁻¹cm⁻¹ at λex | 6,000 M⁻¹cm⁻¹ at λex |

Experimental Protocols

Protocol 1: Characterization of Basic Spectroscopic Properties

Objective: To determine the excitation and emission spectra of this compound in different solvent environments.

Materials:

-

This compound

-

Phosphate-buffered saline (PBS), pH 7.4

-

Dioxane or other suitable non-polar solvent

-

Fluorometer

-

Quartz cuvettes

Procedure:

-

Prepare a stock solution of this compound (e.g., 1 mM) in deionized water.

-

Prepare two working solutions (e.g., 10 µM) by diluting the stock solution in PBS (pH 7.4) and in the non-polar solvent.

-

Excitation Spectrum: a. Set the emission wavelength to the expected maximum (e.g., 450 nm for the aqueous solution). b. Scan a range of excitation wavelengths (e.g., 280-400 nm). c. Identify the wavelength of maximum excitation.

-

Emission Spectrum: a. Set the excitation wavelength to the determined maximum from the previous step. b. Scan a range of emission wavelengths (e.g., 400-600 nm). c. Identify the wavelength of maximum emission.

-

Repeat steps 3 and 4 for the solution in the non-polar solvent.

Caption: Workflow for basic spectroscopic characterization.

Protocol 2: Direct Fluorescence Titration for Protein Binding

Objective: To determine the binding affinity (dissociation constant, Kd) of this compound to a protein of interest.

Materials:

-

This compound stock solution

-

Purified protein of interest at a known concentration

-

Assay buffer (e.g., PBS, pH 7.4)

-

Fluorometer

-

Quartz cuvettes

Procedure:

-

Set the fluorometer to the excitation and emission wavelengths determined in Protocol 1 for the bound state (likely in a less polar environment).

-

Pipette a known concentration of the protein solution into the cuvette.

-

Record the background fluorescence of the protein solution.

-

Make successive additions of small aliquots of the this compound stock solution to the protein solution.

-

After each addition, mix gently and allow the system to equilibrate for 2-3 minutes before recording the fluorescence intensity.

-

Correct the fluorescence intensity for dilution.

-

Plot the change in fluorescence intensity (ΔF) as a function of the probe concentration.

-

Analyze the binding isotherm using a suitable binding model (e.g., one-site binding) to calculate the Kd.

Caption: Workflow for direct fluorescence titration.

Protocol 3: Competitive Binding Assay

Objective: To determine the binding affinity of a non-fluorescent competitor ligand to a protein.

Materials:

-

This compound stock solution

-

Purified protein of interest

-

Non-fluorescent competitor ligand stock solution

-

Assay buffer

-

Fluorometer

-

Quartz cuvettes

Procedure:

-

Prepare a solution containing the protein and this compound at concentrations that result in a stable and significant fluorescence signal (typically with the protein concentration several times higher than the probe concentration).

-

Incubate the mixture to allow the protein-probe complex to form.

-

Record the initial fluorescence of the complex.

-

Add increasing concentrations of the competitor ligand to the protein-probe solution.

-

After each addition, mix, allow the system to equilibrate, and record the fluorescence intensity. A decrease in fluorescence indicates displacement of the probe.

-